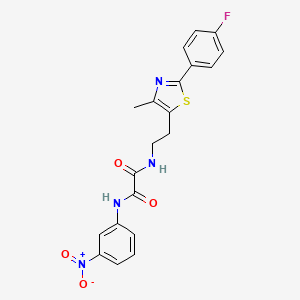

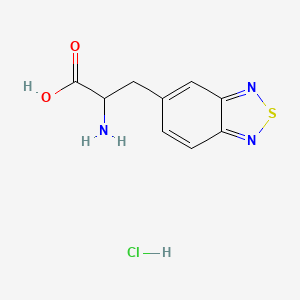

4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

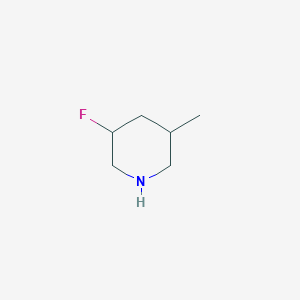

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Organocatalysis

One significant area of research involving compounds with structural similarities to "4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine" is in the realm of organocatalysis. For example, derivatives of naphthalene sulfonyl combined with piperidine have been used as organocatalysts. These catalysts exhibit high catalytic activity towards asymmetric reactions, such as the Michael addition of ketones to nitroolefins, achieving high yields and enantioselectivities in environmentally friendly conditions like water without the need for additives (Syu, Kao, & Lin, 2010).

Molecular Magnetic Materials

Compounds featuring the naphthalene sulfonyl and piperidine units have been investigated for their potential in creating molecular magnetic materials. Research in this domain focuses on how systematic substitution on similar ligands can influence the magnetic properties of cobalt(ii) complexes. These studies shed light on the delicate interplay between coordination geometry and magnetic anisotropy, potentially paving the way for novel magnetic materials with tailored properties (Wu et al., 2019).

Sensing Applications

Another research avenue involves the use of naphthalene and pyridine derivatives for developing chemosensors capable of detecting metal ions. Such compounds can exhibit selectivity towards specific metal ions, such as copper, where complexation results in a noticeable color change. This property is crucial for environmental monitoring and biomedical applications, where the detection of metal ions at low concentrations is necessary (Gosavi-Mirkute et al., 2017).

Coordination Polymers and Material Science

Research on coordination polymers incorporating naphthalene-based ligands explores the synthesis of novel materials with potential applications in gas storage, separation, and catalysis. For instance, studies on interpenetrating diamondoid coordination polymers highlight their utility in sensing volatile organic compounds and metal ions, demonstrating the versatility of naphthalene and pyridine derivatives in constructing functional materials (Lakshmanan et al., 2021).

Future Directions

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been reported to interact with various targets leading to a wide range of biological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Biochemical Pathways

Piperidine derivatives have been reported to affect various biochemical pathways, leading to their wide range of pharmacological activities .

Result of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities .

properties

IUPAC Name |

4-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-26(24,20-9-3-6-16-5-1-2-8-19(16)20)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,8-13,18H,4,7,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIXNXIJOAVIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)

![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2746539.png)